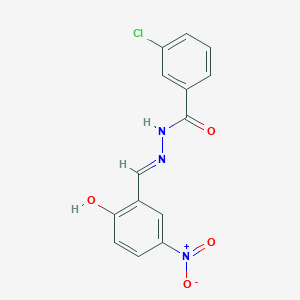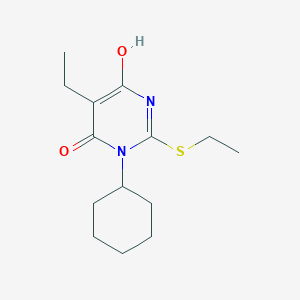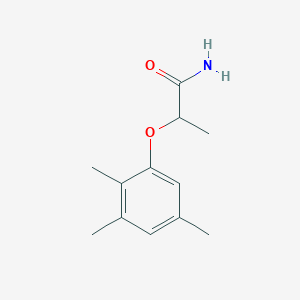![molecular formula C22H30N2O2S B6045960 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045960.png)
2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been studied for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol is not fully understood. However, studies suggest that the compound may act by inhibiting certain enzymes and receptors involved in cancer cell growth, inflammation, and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of various cancer cell lines.
2. Reduction of inflammation: The compound has been shown to reduce inflammation in animal models.
3. Improvement in mood: The compound has been shown to improve mood in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol in lab experiments include its potential therapeutic properties and its ability to inhibit cancer cell growth, reduce inflammation, and improve mood. However, the limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Clinical trials to evaluate the safety and efficacy of the compound as a potential therapeutic agent.
4. Studies on the potential use of the compound in combination with other drugs for the treatment of various diseases.
5. Evaluation of the compound's potential as a diagnostic tool for cancer.
In conclusion, this compound is a chemical compound that has shown potential therapeutic properties in various scientific research studies. While more research is needed to fully understand its mechanism of action and potential applications, the compound holds promise as a potential therapeutic agent for the treatment of cancer, inflammation, and depression.
Méthodes De Synthèse
The synthesis of 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol involves the reaction of 3-methoxybenzyl chloride with 3-(methylthio)benzylamine in the presence of a base. The resulting intermediate is then reacted with 2-chloroethanol to obtain the final product.
Applications De Recherche Scientifique
2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has been studied for its potential therapeutic properties in various scientific research studies. Some of the research applications include:
1. Anti-cancer activity: Studies have shown that this compound has potential anti-cancer activity against various cancer cell lines.
2. Anti-inflammatory activity: The compound has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation.
3. Anti-depressant activity: The compound has been studied for its potential anti-depressant activity and has shown promising results in animal studies.
Propriétés
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-[(3-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-26-21-7-3-5-18(13-21)16-24-11-10-23(17-20(24)9-12-25)15-19-6-4-8-22(14-19)27-2/h3-8,13-14,20,25H,9-12,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXNBQVPDGBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)


![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)

![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)

![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)

![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)

![2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6045944.png)
![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6045957.png)
![4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6045967.png)
